1,1'-Oxydi-2-propanol is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions can be inferred from the studies on propanol derivatives and their reactions. The papers provided offer insights into the chemical behavior of propanol and its derivatives in various chemical reactions, which can be extrapolated to understand the properties and potential applications of 1,1'-Oxydi-2-propanol.
The papers suggest several potential applications for propanol derivatives. In the food industry, intermediates derived from propanol are involved in generating roast-smelling food flavor compounds, such as 2-acetyltetrahydropyridine and 2-acetyl-1-pyrroline1. In the field of pharmaceuticals, propanol derivatives are used in the synthesis of compounds with analgesic and anti-inflammatory activities, as demonstrated by the synthesis of optically active 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid3. Additionally, the catalytic deoxygenation of propanol derivatives has implications for the production of biofuels and chemicals from biomass-derived compounds4. These applications highlight the versatility of propanol derivatives, including 1,1'-Oxydi-2-propanol, in various industrial and pharmaceutical contexts.
1,1'-Oxydi-2-propanol is primarily synthesized as a by-product in the production of propylene glycol through methods such as cyclopropane hydration. It falls under the category of polyols and is widely utilized in various industrial applications due to its solvent properties and ability to act as a plasticizer .
The synthesis of 1,1'-Oxydi-2-propanol can be achieved through several methods:
Synthetic Routes:
Industrial Production:
The molecular structure of 1,1'-Oxydi-2-propanol consists of two hydroxypropyl groups linked by an ether bond. Its structural formula can be represented as:
The compound's structure allows it to participate in various chemical reactions due to the presence of hydroxyl groups, making it versatile for industrial applications.
1,1'-Oxydi-2-propanol undergoes several significant chemical reactions:
Oxidation:
Reduction:
Substitution:
Typical reagents include:
The mechanism of action for 1,1'-Oxydi-2-propanol varies based on its application:
As a plasticizer, it enhances the flexibility and plasticity of materials.
In biochemical contexts, it acts as a stabilizer in enzyme reactions and serves as an excipient in pharmaceutical formulations.
It is metabolized in organisms such as Nicotiana tabacum and Homo sapiens, indicating its biological relevance.
Due to its solubility in water, it can be readily absorbed into biological systems, influencing its distribution and potential toxicity .
| Property | Value |
|---|---|
| Melting Point | -40 °C |
| Boiling Point | 229 - 232 °C |
| Density | 1.02 g/cm³ |
| Vapor Density | 4.63 |
| Refractive Index | 1.44 - 1.442 |
| Flash Point | 138 °C |
| pKa | 14.19 ± 0.20 (Predicted) |
| Odor | Nearly odorless |
| Color | Colorless |
| Solubility | Miscible in water |
These properties make it suitable for various applications across different industries .
The applications of 1,1'-Oxydi-2-propanol are diverse and significant:
It serves as a solvent and reagent in organic synthesis, particularly in polymer and resin preparation.
In biological contexts, it is utilized for formulating buffers and stabilizing enzyme reactions.
In pharmaceuticals, it acts as an excipient for drug formulations and carriers for active ingredients.
It functions as a plasticizer in plastics production and as an intermediate in manufacturing various industrial chemicals .
The systematic name 1,1'-Oxydi-2-propanol follows IUPAC conventions, indicating a symmetrical ether-alcohol structure. The name specifies an oxygen atom (oxydi) bridging two propanol units at their secondary carbon positions (1,1'). The molecular graph consists of two isopropanol subunits (CH₃-CHOH-CH₃) linked via an ether bond between their respective C1 carbons, yielding the condensed formula CH₃CH(OH)CH₂OCH₂CH(OH)CH₃. This structure is confirmed by the IUPAC Standard InChI:InChI=1S/C6H14O3/c1-5(7)3-9-4-6(2)8/h5-8H,3-4H2,1-2H3 [3] [5]. The InChIKey AZUXKVXMJOIAOF-UHFFFAOYSA-N provides a unique digital identifier for database retrieval and computational studies.
The CAS Registry Number 110-98-5 is universally assigned to this compound, as verified by PubChem (CID 8087), NIST, and Chemsrc records [1] [4] [6]. Molecular formula validation confirms C₆H₁₄O₃ through high-resolution mass spectrometry, with an exact mass of 134.0943 g/mol and monoisotopic mass of 134.0943 Da [6]. The molecular weight is consistently reported as 134.17–134.18 g/mol across all authoritative sources, reflecting measurement precision [3] [4] [6].
Table 1: Registry Identifiers for 1,1'-Oxydi-2-propanol
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | 110-98-5 | PubChem, NIST, Chemsrc |
| EC Number | 203-821-4 / 246-770-3 | ChemicalBook, eChemPortal |
| Beilstein Ref. | 1698372 | Chemsrc |
| NSC Number | 8688 | NIST WebBook |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1